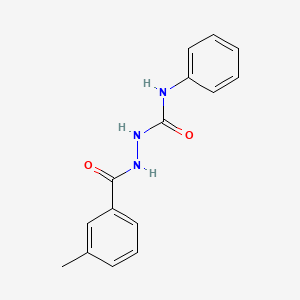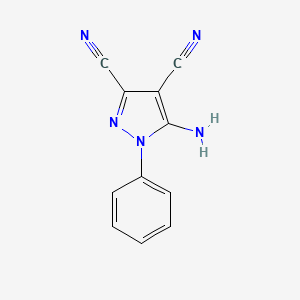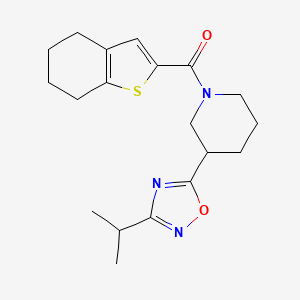
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide, also known as MPHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPHC is a hydrazine derivative that has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. In
作用機序
The mechanism of action of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide involves its ability to inhibit the activity of topoisomerase II, an enzyme that is crucial for DNA replication and cell division. By inhibiting topoisomerase II, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide prevents the proper functioning of cancer cells, ultimately leading to their death. Additionally, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can also contribute to their death.
Biochemical and Physiological Effects
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It has been found to induce cell cycle arrest at the G2/M phase, leading to the accumulation of DNA damage and eventual cell death. Additionally, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the removal of damaged or abnormal cells from the body. 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes for the spread of cancer.
実験室実験の利点と制限
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antitumor activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology and potential therapies. However, there are also limitations to using 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results. Additionally, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has not yet been tested in clinical trials, so its potential for use in human cancer therapy is still unknown.
将来の方向性
There are several future directions for 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide research. One area of interest is in understanding its mechanism of action more fully, which could provide insight into potential targets for cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide in animal models and eventually in clinical trials. Finally, there is potential for the development of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide derivatives or analogs that could exhibit improved potency or selectivity for specific cancer types. Overall, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide is a promising compound for cancer research, and further investigation is warranted to fully understand its potential as a cancer therapeutic.
合成法
The synthesis of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 3-methylbenzoylhydrazine with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide. The synthesis of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been optimized to improve yield and purity, and it can be easily scaled up for large-scale production.
科学的研究の応用
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further development as a cancer therapeutic.
特性
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-6-5-7-12(10-11)14(19)17-18-15(20)16-13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYQECYXWBDZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)

![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)

![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)


![methyl 3-(3-methylbutyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5685786.png)
![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)